molecular formula C13H17BrN2O4S B497937 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 915930-85-7

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B497937
CAS No.: 915930-85-7
M. Wt: 377.26g/mol
InChI Key: HPMRPCVDYMQODF-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a brominated methoxybenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions to form the desired compound . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Amidation Reactions: Reagents such as carbodiimides (e.g., EDC) and bases like triethylamine are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(5-Bromo-2-methoxyphenyl)sulfonyl)piperidine
  • Piperidine-4-carboxamide derivatives

Uniqueness

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-20-11-3-2-10(14)8-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRPCVDYMQODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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